molecular formula C10H12INO B2887889 2-iodo-N-(2-phenylethyl)acetamide CAS No. 64297-97-8

2-iodo-N-(2-phenylethyl)acetamide

Cat. No.: B2887889
CAS No.: 64297-97-8
M. Wt: 289.116
InChI Key: AAPOELDYPINJTH-UHFFFAOYSA-N
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Description

2-iodo-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C8H8INO. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a phenethyl group, and one of the hydrogen atoms on the phenyl ring is substituted with an iodine atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2-phenylethyl)acetamide typically involves the reaction of diiodomethane with phenyl isocyanate. This reaction proceeds under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2-phenylethyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenethylacetamides, while oxidation and reduction reactions can produce corresponding oxides and amines, respectively.

Scientific Research Applications

2-iodo-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the phenethyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-phenylacetamide: Similar in structure but lacks the phenethyl group.

    N-Phenethylacetamide: Lacks the iodine atom, which affects its reactivity and biological activity.

    2-Iodoacetamide: Lacks the phenethyl group and has different chemical properties.

Uniqueness

2-iodo-N-(2-phenylethyl)acetamide is unique due to the presence of both the iodine atom and the phenethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-iodo-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOELDYPINJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64297-97-8
Record name 2-iodo-N-(2-phenylethyl)acetamide
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